molecular formula C18H16F2N4OS B11965044 4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone

4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No.: B11965044
M. Wt: 374.4 g/mol
InChI Key: MQOIJXOCMAIOGT-ZVBGSRNCSA-N
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Description

4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone is a complex organic compound with the molecular formula C18H16F2N4OS . This compound is notable for its unique structure, which combines a difluoromethoxybenzaldehyde moiety with a cyclopenta-thieno-pyrimidine ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves multiple steps. One common method includes the reaction of 4-(Difluoromethoxy)benzaldehyde with hydrazine derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone stands out due to its unique combination of functional groups and ring systems. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C18H16F2N4OS

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C18H16F2N4OS/c1-10-22-16(15-13-3-2-4-14(13)26-17(15)23-10)24-21-9-11-5-7-12(8-6-11)25-18(19)20/h5-9,18H,2-4H2,1H3,(H,22,23,24)/b21-9+

InChI Key

MQOIJXOCMAIOGT-ZVBGSRNCSA-N

Isomeric SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N/N=C/C4=CC=C(C=C4)OC(F)F

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NN=CC4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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